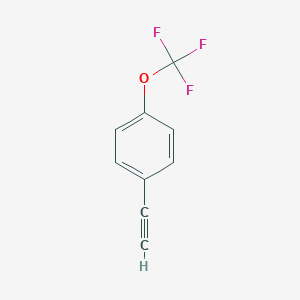

1-エチニル-4-(トリフルオロメトキシ)ベンゼン

説明

Synthesis Analysis

The synthesis of 1-Ethynyl-4-(trifluoromethoxy)benzene and its derivatives often involves Sonogashira cross-coupling reactions, a pivotal method in forming carbon-carbon bonds between an aryl halide and an alkyne. This reaction is facilitated by palladium catalysts and copper co-catalysts, under conditions that preserve the functional groups’ integrity. For instance, the synthesis and structural investigation of related compounds demonstrate the versatility and efficiency of these coupling strategies in producing complex architectures with defined ethynyl and trifluoromethoxy functionalities (Lindeman et al., 1993).

Molecular Structure Analysis

The molecular structure of 1-Ethynyl-4-(trifluoromethoxy)benzene is characterized by its planarity and electronic distribution, influenced by the electron-withdrawing trifluoromethoxy group and the linear ethynyl linkage. X-ray structural investigations provide insights into the molecular conformation and the impact of substituents on the overall molecular geometry, highlighting the role of pi-pi interactions and the influence of substituents on the molecular packing within crystals (Lindeman et al., 1993).

Chemical Reactions and Properties

1-Ethynyl-4-(trifluoromethoxy)benzene participates in various chemical reactions, leveraging its acetylenic bond for further functionalization and cross-linking. The presence of the trifluoromethoxy group enhances its reactivity toward nucleophilic addition and substitution reactions, offering pathways to synthesize a wide range of derivatives with potential applications in material science and organic synthesis.

Physical Properties Analysis

The physical properties of 1-Ethynyl-4-(trifluoromethoxy)benzene, such as melting and boiling points, solubility, and thermal stability, are significantly influenced by its molecular structure. The electron-withdrawing nature of the trifluoromethoxy group affects its polarity and solubility in organic solvents, making it a versatile intermediate in organic synthesis.

Chemical Properties Analysis

The chemical properties of 1-Ethynyl-4-(trifluoromethoxy)benzene, including acidity, basicity, and reactivity, are defined by the presence of the ethynyl and trifluoromethoxy groups. These functionalities contribute to the compound's ability to participate in a range of chemical reactions, offering diverse pathways for the synthesis of polymers, ligands, and other organic molecules.

科学的研究の応用

電子デバイスの合成

この化合物は、電子デバイスの合成のための末端エチンの有用な保護基(Ph2P(O))試薬として注目されています .

液晶材料

この化合物は、次世代液晶材料の開発に使用されています。 これらの材料は、軍事用途における戦略的通信帯域やフォトニックセンサーを含む赤外線領域で用途があります .

赤外線透過材料

この化合物は、脂肪族プロトンを持たないユニークな分子構造により、独自の赤外線特性を生み出します。 そのため、赤外線透過材料としての使用の可能性があります .

クラッド層

光学分野では、この化合物をクラッド層として使用できます。 クラッド層は、光ファイバーにおいて、境界でより低い屈折率を提供し、信号を伝達する光をコア内に維持することを可能にする重要な要素です .

溶融シリカ導波路

溶融シリカ導波路は通信に使用され、この化合物は製造に使用される可能性があります .

フッ素化ビルディングブロック

この化合物はフッ素化ビルディングブロックであり、他の複雑なフッ素化化合物の合成に使用できます。 フッ素化化合物は、医薬品、農薬、材料科学など、幅広い用途があります .

Safety and Hazards

1-Ethynyl-4-(trifluoromethoxy)benzene is classified as a flammable liquid and vapor . It can cause skin irritation and serious eye irritation . Safety precautions include avoiding heat, sparks, open flames, and hot surfaces; keeping the container tightly closed; using explosion-proof electrical, ventilating, and lighting equipment; and wearing protective gloves, eye protection, and face protection .

作用機序

Target of Action

It is known to be a useful molecule for biomolecular cross-coupling reactions .

Mode of Action

1-Ethynyl-4-(trifluoromethoxy)benzene is an unsymmetrical molecule, which facilitates the synthesis of unsymmetrical molecules . This can be accomplished by sequential or simultaneous cross-coupling reactions .

Biochemical Pathways

Its role in biomolecular cross-coupling reactions suggests it may influence various biochemical pathways depending on the specific targets it interacts with .

Result of Action

As a molecule used in biomolecular cross-coupling reactions, it likely contributes to the formation of complex molecular structures .

Action Environment

It is recommended to be stored under inert gas at room temperature, preferably in a cool and dark place .

特性

IUPAC Name |

1-ethynyl-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWGGRCLMVYXPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380976 | |

| Record name | 1-ethynyl-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160542-02-9 | |

| Record name | 1-ethynyl-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-4-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate](/img/structure/B62101.png)

![1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B62111.png)

![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)

![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)